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Compound of Interest

Compound Name: Glutamic acid diethyl ester

Cat. No.: B1671660 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for L-Glutamic acid diethyl ester hydrochloride. It

includes tabulated spectral data for easy reference and detailed experimental protocols for data

acquisition.

Spectroscopic Data
The following sections present the quantitative ¹H NMR, ¹³C NMR, and IR spectroscopic data

for L-Glutamic acid diethyl ester hydrochloride (CAS No: 1118-89-4).[1][2] The data

corresponds to the hydrochloride salt form of the compound, which has a molecular formula of

C₉H₁₈ClNO₄ and a molecular weight of 239.70 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Data
The NMR data was acquired in Deuterium Oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]
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Chemical Shift (δ)
ppm

Multiplicity
Integration (No. of
Protons)

Assignment

4.20 Quartet (q) 4H –OCH₂CH₃

3.40 Multiplet (m) 1H α-CH

2.40–2.10 Multiplet (m) 4H –CH₂–CH₂–

1.30 Triplet (t) 6H –OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]

Chemical Shift (δ) ppm Assignment

173.5 Ester C=O

172.8 Ester C=O

60.1 –OCH₂

53.2 α-C

30.4–28.1 –CH₂–CH₂–

14.0 –CH₃

Infrared (IR) Spectroscopy Data
The IR spectrum of L-Glutamic acid diethyl ester hydrochloride exhibits characteristic

absorption bands corresponding to its key functional groups.

Table 3: Key IR Absorption Bands for L-Glutamic Acid Diethyl Ester Hydrochloride.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1671660?utm_src=pdf-body
https://www.benchchem.com/product/b555041
https://www.benchchem.com/product/b1671660?utm_src=pdf-body
https://www.benchchem.com/product/b1671660?utm_src=pdf-body
https://www.benchchem.com/product/b555041
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Functional Group Description

~3300 N–H Stretch

Broad absorption from the

protonated amine

(ammonium).

~2500–3000 Ammonium Chloride Stretch
Characteristic stretch for the

ammonium salt.

~1740 C=O Stretch
Strong absorption from the

ester carbonyl groups.

Experimental Protocols
The following protocols describe standard methodologies for acquiring the NMR and IR spectra

presented above.

NMR Spectroscopy Protocol
Sample Preparation: A small quantity (typically 5-10 mg) of L-Glutamic acid diethyl ester
hydrochloride is dissolved in approximately 0.5-0.7 mL of Deuterium Oxide (D₂O) within a

standard 5 mm NMR tube.

Instrument Setup:

The analysis is performed on a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR)

spectrometer.[1]

The instrument is tuned and locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include an appropriate

spectral width, acquisition time, and a relaxation delay to ensure quantitative integration.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum to singlets for each unique carbon. A sufficient number of scans are acquired to
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achieve an adequate signal-to-noise ratio.

Data Processing:

The acquired Free Induction Decay (FID) is subjected to a Fourier Transform.

Phase correction and baseline correction are applied to the resulting spectrum.

Chemical shifts are referenced internally to a standard, or in the case of D₂O, to the

residual HDO signal.

IR Spectroscopy Protocol (Thin Solid Film Method)
As L-Glutamic acid diethyl ester hydrochloride is a solid, a thin film or mull technique is

appropriate.[2][3]

Sample Preparation:

A small amount (approx. 10-20 mg) of the solid sample is placed in a small vial.[3]

A few drops of a volatile solvent with minimal IR absorbance in key regions (e.g.,

methylene chloride or acetone) are added to dissolve the solid.[3]

A single drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl

or KBr).[3]

The solvent is allowed to evaporate completely, leaving a thin, even film of the solid

compound on the plate.[3]

Instrument Setup:

A background spectrum of the empty sample compartment is collected to subtract

atmospheric (CO₂, H₂O) and instrument-related absorbances.

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[4]

Data Acquisition:

The salt plate with the sample film is placed in the spectrometer's sample holder.[3]
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The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to

improve the signal-to-noise ratio.

Data Processing:

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Peak picking is performed to identify the wavenumbers of key absorption bands.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

L-Glutamic acid diethyl ester hydrochloride.
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Caption: Workflow for NMR and IR Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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